molecular formula C12H13F3NO4- B11821933 3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate

3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate

Cat. No.: B11821933
M. Wt: 292.23 g/mol
InChI Key: SEBWWVHWQXEXJA-UHFFFAOYSA-M
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Description

3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H13NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylaminoethyl group and a trifluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(methylamino)ethyl]benzoic acid typically involves the reaction of 3-(bromomethyl)benzoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-(Bromomethyl)benzoic acid} + \text{Methylamine} \rightarrow \text{3-[2-(Methylamino)ethyl]benzoic acid} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(Methylamino)ethyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[2-(methylamino)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Methylamino)ethyl)benzoic acid: A closely related compound with similar structural features.

    2-(Methylamino)benzoic acid: Another related compound with a different substitution pattern on the benzoic acid moiety.

    Methyl 3-(2-(methylamino)ethyl)benzoate: An ester derivative with similar chemical properties.

Uniqueness

3-[2-(Methylamino)ethyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroacetate group enhances its stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13F3NO4-

Molecular Weight

292.23 g/mol

IUPAC Name

3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate

InChI

InChI=1S/C10H13NO2.C2HF3O2/c1-11-6-5-8-3-2-4-9(7-8)10(12)13;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3,(H,12,13);(H,6,7)/p-1

InChI Key

SEBWWVHWQXEXJA-UHFFFAOYSA-M

Canonical SMILES

CNCCC1=CC(=CC=C1)C(=O)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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